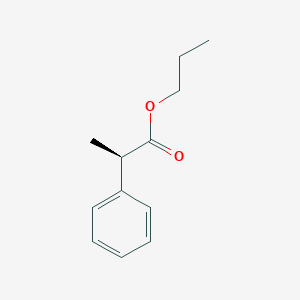

(R)-2-Phenylpropionic acid propyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

propyl (2R)-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-9-14-12(13)10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCZKUBBYSOMTC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Asymmetric Synthesis of R 2 Phenylpropionic Acid Propyl Ester

Enantioselective Esterification Strategies

Enantioselective esterification offers a direct route to chiral esters from racemic acids or alcohols. These strategies can be broadly categorized into direct catalytic asymmetric esterification, employing either organocatalysts or metal-based catalysts, and enzymatic synthesis, which utilizes the inherent stereoselectivity of enzymes.

Direct Catalytic Asymmetric Esterification

Direct catalytic asymmetric esterification involves the use of a chiral catalyst to favor the reaction of one enantiomer of a racemic carboxylic acid with an alcohol, leading to the formation of an enantioenriched ester. This approach, known as kinetic resolution, is a powerful tool for accessing optically active compounds.

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Chiral amines, Brønsted acids, and other small organic molecules can effectively catalyze the enantioselective esterification of racemic carboxylic acids.

While specific studies on the organocatalytic kinetic resolution of 2-phenylpropionic acid with propanol (B110389) are not extensively detailed in the reviewed literature, the principles of this approach have been established for similar substrates. For instance, the kinetic resolution of racemic 2-phenylpropionic acid has been investigated using chiral tertiary amines as catalysts in acylation reactions, demonstrating the feasibility of this strategy, albeit with low optical purity in early studies. osti.gov More contemporary approaches often employ chiral 4-(dimethylamino)pyridine (DMAP) derivatives or chiral Brønsted acids, such as phosphoric acids, to achieve high enantioselectivity in the esterification of various racemic carboxylic acids. The catalyst typically activates the carboxylic acid by forming a reactive intermediate, which then preferentially reacts with the alcohol for one enantiomer over the other due to steric and electronic interactions within the chiral catalyst's environment.

The general mechanism involves the formation of a chiral activated acyl intermediate, which then reacts with the alcohol. The stereochemical outcome is determined by the differential rates of reaction for the two enantiomers of the acid with the chiral catalyst and the subsequent alcoholysis.

Transition metal complexes with chiral ligands are also effective catalysts for the kinetic resolution of racemic carboxylic acids via esterification. These catalysts can offer high levels of enantioselectivity under mild reaction conditions.

Specific data on the metal-catalyzed asymmetric esterification of 2-phenylpropionic acid with propanol to yield the (R)-propyl ester is limited in the available literature. However, the broader field of metal-catalyzed kinetic resolution of carboxylic acids is well-established. Catalytic systems based on metals such as palladium and ruthenium have been developed for the enantioselective arylation and other transformations of carboxylic acid derivatives. The underlying principle involves the formation of a diastereomeric intermediate between the racemic acid and the chiral metal complex. The differential reactivity of these diastereomeric intermediates towards the alcohol leads to the kinetic resolution. The choice of the metal center, the chiral ligand, and the reaction conditions are all crucial factors in achieving high enantioselectivity.

Enzymatic Synthesis and Kinetic Resolution in Esterification

Enzymatic methods, particularly those employing lipases, are widely recognized for their high enantioselectivity, mild reaction conditions, and environmental compatibility. These biocatalysts are highly effective for the kinetic resolution of racemic 2-arylpropionic acids, a class of compounds to which 2-phenylpropionic acid belongs.

The direct lipase-catalyzed esterification of racemic 2-phenylpropionic acid with propanol is a well-documented and effective method for obtaining the (R)-propyl ester. Lipases, such as those from Candida rugosa and Candida antarctica, exhibit a high degree of enantioselectivity in this reaction.

In a typical kinetic resolution, the lipase (B570770) preferentially catalyzes the esterification of one enantiomer of the racemic acid, leaving the unreacted acid enriched in the other enantiomer. For many 2-arylpropionic acids, lipases from Candida rugosa show a preference for the (S)-enantiomer, leading to the production of (S)-propyl 2-phenylpropionate and leaving behind (R)-2-phenylpropionic acid. researchgate.netnih.gov Conversely, some lipases may preferentially esterify the (R)-enantiomer. The choice of lipase is therefore critical in determining the configuration of the resulting ester.

The reaction conditions, including the solvent, temperature, and water activity, play a crucial role in the efficiency and enantioselectivity of the process. For example, in the esterification of (R,S)-ibuprofen, a structurally similar compound, with 1-propanol (B7761284) in isooctane (B107328), immobilized Candida rugosa lipase has been shown to be effective. researchgate.net

Table 1: Lipase-Mediated Esterification of (R,S)-Ibuprofen with 1-Propanol

| Lipase Source | Solvent | Temperature (°C) | Enantiomeric Excess of (S)-acid (ee %) | Conversion (%) | Reference |

|---|

This table presents data for the structurally similar compound ibuprofen (B1674241) as specific data for 2-phenylpropionic acid propyl ester under these exact conditions was not available in the provided search results.

Biocatalytic transesterification is another powerful enzymatic strategy for the synthesis of (R)-2-phenylpropionic acid propyl ester. In this approach, a pre-existing ester of 2-phenylpropionic acid (e.g., the methyl or ethyl ester) is reacted with propanol in the presence of a lipase. The lipase catalyzes the transfer of the acyl group from the starting ester to propanol, again with high enantioselectivity.

This method can be advantageous as it can be performed under nearly anhydrous conditions, which can suppress side reactions like hydrolysis and improve the stability of the enzyme. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are frequently used for transesterification reactions due to their high stability and reusability. rsc.orgnih.gov

The enantioselectivity of the transesterification process is dependent on the specific lipase, the acyl donor (the starting ester), the acyl acceptor (propanol), and the solvent. By selecting the appropriate enzyme and reaction conditions, it is possible to selectively synthesize the (R)-propyl ester from a racemic mixture of the starting ester.

Table 2: Lipase-Catalyzed Transesterification for Kinetic Resolution

| Lipase | Substrate | Acyl Acceptor | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Novozym 435 (Candida antarctica lipase B) | Racemic 1-(2-furyl)ethanol | Vinyl acetate | n-Heptane | High conversion (47%) in 2 hours. | nih.gov |

This table illustrates the application of lipases in transesterification for kinetic resolution of various chiral molecules, demonstrating the potential of this methodology for the synthesis of this compound.

Optimization of Biocatalytic Reaction Parameters (e.g., enzyme source, solvent systems, substrate concentration)

Biocatalysis, particularly through enzymatic kinetic resolution, offers a green and highly selective method for producing enantiopure esters. mdpi.com The efficiency of lipase-catalyzed esterification of 2-phenylpropionic acid is critically dependent on the optimization of several reaction parameters.

Enzyme Source: The choice of lipase is paramount for achieving high enantioselectivity. Lipases from various microbial sources have been extensively studied for the resolution of related 2-arylpropionic acids. nih.gov Fungal lipases, such as those from Candida rugosa, Rhizomucor miehei, and especially the lipase B from Candida antarctica (CALB), are frequently employed due to their high activity and stereoselectivity. mdpi.comnih.gov CALB, often used in an immobilized form like Novozym® 435, has demonstrated high efficiency in catalyzing the synthesis of various esters, showing a strong preference for one enantiomer of a racemic acid, leaving the other unreacted. nih.govnih.govmdpi.com For the synthesis of this compound from the racemic acid, a lipase that preferentially esterifies the (R)-enantiomer would be ideal.

Solvent Systems: The reaction medium significantly influences enzyme activity and selectivity. While solvent-free systems are advantageous from a green chemistry perspective, minimizing waste and simplifying downstream processing, the use of organic co-solvents is common. nih.govmdpi.com Non-polar, hydrophobic solvents like hexane, heptane, and isooctane are often preferred as they can prevent enzyme denaturation and minimize water activity, which can otherwise lead to competitive hydrolysis of the ester product. nih.govmdpi.com The choice of solvent can modulate the enzyme's flexibility and substrate accessibility, thereby affecting the enantiomeric ratio (E value) of the reaction.

Substrate Concentration: The concentrations of the substrates, 2-phenylpropionic acid and propanol, must be carefully controlled. High concentrations of the acid substrate can sometimes lead to enzyme inhibition or deactivation. mdpi.com Conversely, the molar ratio of the alcohol to the acid can be manipulated to shift the reaction equilibrium towards ester formation. An excess of the alcohol is often used to maximize the conversion of the carboxylic acid. nih.gov

The table below summarizes key parameters and their effects on the enzymatic esterification of profens, which are structurally related to 2-phenylpropionic acid.

| Parameter | Options/Variables | Effect on Reaction |

| Enzyme Source | Candida antarctica Lipase B (CALB), Candida rugosa Lipase, Rhizomucor miehei Lipase | Determines enantioselectivity (E value) and reaction rate. CALB is often highly selective. nih.gov |

| Solvent System | Solvent-free, Heptane, Isooctane, Toluene | Influences enzyme stability, activity, and can prevent product hydrolysis. nih.govmdpi.com |

| Substrate Ratio | Stoichiometric, Excess alcohol | An excess of alcohol can drive the equilibrium towards the ester product. nih.gov |

| Temperature | 30 - 70 °C | Affects reaction rate and enzyme stability; optimal temperature varies with the enzyme. mdpi.com |

| Water Activity | Controlled by molecular sieves or vacuum | Low water activity favors ester synthesis over hydrolysis. google.com |

Kinetic Modeling and Simulation of Enzymatic Processes

To understand and optimize the enzymatic synthesis of this compound, kinetic modeling and simulation are invaluable tools. These models provide insights into the reaction mechanism and help predict the reactor performance under various conditions.

The lipase-catalyzed esterification of a carboxylic acid and an alcohol is typically described as a "Bi-Bi" (two-substrate, two-product) reaction. mdpi.com The most commonly applied kinetic model for this type of reaction is the Ping-Pong Bi-Bi mechanism. mdpi.com This mechanism involves the following steps:

The enzyme (E) binds with the first substrate, the acyl donor (2-phenylpropionic acid, A), forming an enzyme-substrate complex (EA).

An acylated enzyme intermediate (E*) is formed, and the first product (water, P) is released.

The acylated enzyme intermediate (E) then binds with the second substrate, the alcohol (propanol, B), to form a second complex (EB).

The final ester product (this compound, Q) is released, regenerating the free enzyme (E).

Mathematical models based on this mechanism can be developed to describe the reaction rate. researchgate.net These models incorporate parameters such as maximum reaction rates and Michaelis-Menten constants for each substrate. However, the basic Ping-Pong model may need to be modified to account for inhibitions caused by either of the substrates or products, which is a common phenomenon in enzymatic reactions. mdpi.com For instance, simulations of enzymatic membrane reactors for the resolution of ibuprofen ester have been developed to predict the effects of process parameters like enzyme loading and flow rate on conversion and enantiomeric excess. researchgate.net By comparing experimental data with the model's predictions, the kinetic parameters can be determined, allowing for the simulation and optimization of the process for industrial-scale production. researchgate.net

Synthesis via Chiral Precursors and Subsequent Derivatization

An alternative to kinetic resolution is the synthesis starting from enantiomerically pure precursors, which are then converted to the target ester.

Asymmetric Transformations of 2-Phenylpropionic Acid Precursors

This strategy involves utilizing a starting material that is already chiral and converting it into the desired (R)-2-Phenylpropionic acid, which can then be esterified. For example, chiral carbohydrate derivatives containing a benzylic center of a known configuration can be chemically degraded to yield chiral acids like (R)-2-hydroxy-2-phenylpropionic acid. rsc.org Subsequent chemical modifications could then transform this precursor into (R)-2-Phenylpropionic acid. Another approach involves the stereospecific Raney nickel hydrogenolysis of a chiral precursor, which has been used to establish the configurational relationship between related chiral acids. rsc.org The key advantage of this approach is that the stereochemistry is installed early and carried through the synthesis, avoiding a resolution step.

Strategies Employing Chiral Auxiliaries in Ester Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This is a powerful and widely used strategy in asymmetric synthesis.

For the synthesis of (R)-2-Phenylpropionic acid, a prochiral precursor such as phenylacetic acid can be coupled to a chiral auxiliary. The most common auxiliaries are based on chiral alcohols or amines, such as Evans oxazolidinones or Oppolzer's camphorsultam. bath.ac.ukorgsyn.orgsigmaaldrich.com

The general process is as follows:

Coupling: Phenylacetic acid is converted to an acid chloride or activated ester and reacted with the chiral auxiliary (e.g., an oxazolidinone) to form an N-acyl derivative.

Asymmetric Alkylation: The α-proton of the phenylacetyl group is removed by a strong, non-nucleophilic base (like lithium diisopropylamide, LDA, or lithium hexamethyldisilazide, LHMDS) to form a chiral enolate. bath.ac.uk The steric bulk of the auxiliary effectively blocks one face of the enolate. Subsequent reaction with a methylating agent (e.g., methyl iodide) occurs from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.

Cleavage: The chiral auxiliary is cleaved from the product, typically via hydrolysis or alcoholysis, to yield the enantiomerically enriched (R)- or (S)-2-phenylpropionic acid. The choice of auxiliary determines which enantiomer is produced.

A final, straightforward esterification of the resulting (R)-2-Phenylpropionic acid with propanol yields the target molecule. This methodology has been successfully applied to the asymmetric synthesis of ibuprofen, a structurally similar compound. unige.ch

| Chiral Auxiliary Type | Example | Key Feature | Diastereomeric Excess (de) |

| Oxazolidinones | Evans Auxiliaries (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Forms a rigid chiral enolate, providing excellent stereocontrol in alkylation reactions. bath.ac.uksigmaaldrich.com | Often >95% |

| Bornanesultams | Oppolzer's Camphorsultam | Highly crystalline derivatives, facilitating purification by recrystallization. | Typically >98% |

| Pseudoephedrine | (R,R)- or (S,S)-pseudoephedrine | The auxiliary can be removed under mild conditions and is relatively inexpensive. wikipedia.org | Good to excellent |

| Lactamides | Amides of (S)-lactic acid | Used for dynamic kinetic resolution in the synthesis of arylpropionic acids. researchgate.net | Up to 98% |

Stereoselective Conversion of Achiral or Racemic Precursors

This approach involves converting an achiral starting material or a racemic mixture into the desired enantiomerically enriched product through a stereoselective reaction. One method involves the direct methylation of arylacetic acid derivatives. orgsyn.org While traditional methylation can lead to mixtures of mono- and di-methylated products, using dimethyl carbonate as a methylating agent under specific conditions can achieve high selectivity for monomethylation. orgsyn.org If this reaction could be rendered asymmetric using a chiral catalyst, it would provide a direct route to the desired acid.

Another sophisticated biological approach involves the stereoselective formation of coenzyme A (CoA) thioesters. Studies on related arylpropionic acids have shown that the R-enantiomer is preferentially converted to its CoA thioester in biological systems. nih.gov This stereoselective activation of the R-enantiomer from a racemic mixture could potentially be harnessed in a chemoenzymatic process. The activated (R)-thioester could then be reacted with propanol to form the desired propyl ester, while the unreacted (S)-acid is left behind.

One-Pot and Multicomponent Asymmetric Synthetic Methodologies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. purdue.edu This approach enhances atom economy, reduces waste, and simplifies experimental procedures. researchgate.net The development of asymmetric MCRs is a significant goal in modern organic synthesis. rsc.org

While a specific multicomponent reaction for the direct synthesis of this compound is not prominently described, general methodologies for the asymmetric synthesis of functionalized chiral molecules can be envisioned. purdue.edu For example, a catalytic asymmetric reaction could potentially combine an aryl precursor, a source for the propionate (B1217596) backbone, and an alcohol in a single pot. The development of such a process would rely on a sophisticated catalyst system capable of controlling multiple bond formations and stereocenters simultaneously. Researchers have developed asymmetric MCRs to create complex chiral structures like substituted pyrrolidines, demonstrating the power of this approach to build multiple stereogenic centers in one operation. purdue.edunih.gov Applying this logic, a future strategy could involve the catalytic asymmetric conjugate addition of an organometallic reagent to a chiral α,β-unsaturated ester precursor in a one-pot sequence, followed by in-situ transformation to yield the final product.

Advanced Analytical Methodologies for the Determination of Enantiomeric Purity and Absolute Configuration

Spectroscopic Techniques for Enantiomeric Excess Determination

Spectroscopic methods offer powerful tools for the determination of enantiomeric excess (ee), providing detailed information on the chiral environment of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Exciton-Coupled Circular Dichroism (ECCD) are two prominent techniques in this regard.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy is a versatile technique for determining enantiomeric purity. In an achiral solvent, enantiomers are indistinguishable by NMR as they exhibit identical chemical shifts. However, in the presence of a chiral auxiliary, the enantiomers are converted into diastereomers, which are distinguishable by NMR, allowing for the quantification of each enantiomer.

Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can reversibly bind to a substrate. This interaction induces large changes in the chemical shifts of the protons near the binding site, and for a racemic or scalemic mixture, it leads to the formation of diastereomeric complexes that exhibit different induced shifts. This separation of signals allows for the determination of the enantiomeric excess by integrating the corresponding peaks.

For 2-phenylpropionic acid esters, lanthanide-based chiral shift reagents such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) can be employed. The ester's carbonyl group acts as a Lewis base, coordinating with the europium ion. The differing spatial arrangements of the enantiomers in the resulting diastereomeric complexes lead to distinct chemical shift changes for the protons, particularly the methine proton at the stereocenter and the protons of the propyl group.

Table 1: Hypothetical ¹H NMR Data for the Enantiomeric Discrimination of (R)- and (S)-2-Phenylpropionic Acid Propyl Ester using a Chiral Shift Reagent.

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - (R)-ester | Chemical Shift (δ) with CSR (ppm) - (S)-ester | Δδ (ppm) |

| CH (α to C=O) | 3.65 | 4.85 | 4.75 | 0.10 |

| O-CH₂ | 4.05 | 5.20 | 5.12 | 0.08 |

| CH₂ (middle) | 1.65 | 2.50 | 2.45 | 0.05 |

| CH₃ | 0.90 | 1.50 | 1.48 | 0.02 |

Note: This data is illustrative to demonstrate the principle of chiral shift reagents.

A widely used method for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines is the Mosher's ester method. This involves the derivatization of the chiral substrate with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride. nih.govumn.edunih.govnih.govnih.govoregonstate.eduspringernature.com While this method is primarily for alcohols and amines, the underlying principle of forming diastereomers that can be distinguished by NMR is applicable to the analysis of chiral acids and their derivatives.

For (R)-2-Phenylpropionic acid, it can be derivatized with a chiral alcohol, such as (R)- or (S)-1-phenylethanol, to form diastereomeric esters. The resulting diastereomers will exhibit different chemical shifts in their ¹H and ¹³C NMR spectra due to the different spatial arrangements of the phenyl groups and other substituents. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original acid can be determined.

Table 2: Expected ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Esters of 2-Phenylpropionic Acid with a Chiral Alcohol.

| Proton of 2-Phenylpropionic Acid Moiety | Expected Δδ (δS - δR) (ppm) |

| α-CH | Significant difference |

| Aromatic protons | Smaller but measurable differences |

| α-CH₃ | Significant difference |

Note: The sign of Δδ depends on the specific chiral alcohol used and the conformation of the diastereomers.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for the structural elucidation and conformational analysis of molecules. For diastereomeric derivatives of (R)-2-Phenylpropionic acid propyl ester, 2D NMR can provide crucial information about the through-bond and through-space connectivities, which helps in assigning the proton and carbon signals and in understanding the preferred conformations of the diastereomers.

In a NOESY spectrum, cross-peaks are observed between protons that are close in space. By analyzing the intensities of these cross-peaks, intermolecular distances can be estimated, providing insights into the three-dimensional structure and the relative orientation of the different parts of the molecule. This information is critical for validating the conformational models used in the application of Mosher's method and for understanding the mechanism of chiral recognition by chiral shift reagents.

Exciton-Coupled Circular Dichroism (ECCD) for Chiral Analysis

Exciton-Coupled Circular Dichroism (ECCD) is a powerful non-empirical method for determining the absolute configuration of chiral molecules containing two or more chromophores. mdpi.comnih.govcolumbia.edursc.orgrsc.orgnih.govresearchgate.net The principle of ECCD is based on the through-space interaction of the electric transition dipole moments of the chromophores. This interaction leads to a splitting of the Cotton effects in the circular dichroism (CD) spectrum, resulting in a characteristic bisignate (two-branched) curve. The sign of this couplet is directly related to the chirality of the spatial arrangement of the chromophores.

To apply ECCD to this compound, it would need to be derivatized to introduce a second chromophore. For instance, the phenyl group of the acid can serve as one chromophore. A second chromophore could be introduced by using a chromophoric alcohol for the esterification, or by derivatizing the phenyl ring. The spatial relationship between these two chromophores will then dictate the sign of the exciton (B1674681) couplet in the CD spectrum, allowing for the determination of the absolute configuration.

Chromatographic Analysis of Enantiomeric Purity

Chromatographic techniques are widely used for the separation and quantification of enantiomers due to their high resolution and sensitivity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the enantiomeric purity analysis of this compound.

Chiral stationary phases (CSPs) are the key to the enantioselective separation in chromatography. These phases are composed of a chiral selector immobilized on a solid support. The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus their separation.

For the analysis of 2-phenylpropionic acid and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective. umn.edunih.govresearchgate.netjiangnan.edu.cnsigmaaldrich.comchromatographyonline.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

Table 3: Representative Chromatographic Conditions for the Enantiomeric Separation of 2-Arylpropionic Acid Esters.

| Technique | Chiral Stationary Phase | Mobile Phase / Carrier Gas | Detection |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | UV (254 nm) |

| GC | Cyclodextrin-based capillary column | Helium | Flame Ionization Detector (FID) |

Note: Specific conditions such as flow rate, temperature, and gradient elution would need to be optimized for this compound.

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Determination of Absolute Configuration

While chiral chromatography can separate enantiomers, it does not inherently identify which peak corresponds to the R- or S-configuration. Determining the absolute configuration requires methods that can probe the three-dimensional arrangement of atoms.

Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules in solution. nih.govscilit.com The methodology involves comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer).

The process involves these key steps:

Experimental Measurement: A VCD or ECD spectrum of the purified enantiomer (in this case, the propyl ester) is recorded. Converting the parent carboxylic acid to its ester is often a crucial step to eliminate intermolecular hydrogen bonding, which can complicate the spectra and its theoretical prediction.

Computational Modeling: The three-dimensional structure of the molecule (e.g., this compound) is modeled using computational chemistry software. A conformational search is performed to identify all low-energy conformers.

Spectrum Calculation: For each stable conformer, the VCD or ECD spectrum is calculated using quantum mechanical methods, typically Density Functional Theory (DFT). researchgate.net A population-weighted average spectrum is then generated.

Comparison: The experimental spectrum is compared to the calculated spectrum. A match between the signs and relative intensities of the key spectral bands of the experimental spectrum and the calculated spectrum for the R-configuration provides unambiguous confirmation of the (R)-absolute configuration. researchgate.netresearchgate.net

This approach provides a direct link between the macroscopic chiroptical properties and the absolute stereochemistry of the molecule without the need for chemical modification.

An alternative, indirect method for determining absolute configuration involves chemically converting the chiral analyte into a diastereomer by reacting it with a chiral derivatizing agent (CDA) of a known absolute configuration. sigmaaldrich.com Since diastereomers have different physical properties, they can be separated and analyzed using standard achiral analytical techniques.

For 2-phenylpropionic acid and its esters, this can be achieved by first hydrolyzing the propyl ester to the parent 2-phenylpropionic acid. The resulting acid is then reacted with a chiral alcohol or amine of known configuration. A common example is the reaction with an enantiomerically pure amine, such as (S)-α-methylbenzylamine, to form diastereomeric amides. nih.gov

The resulting diastereomers, (R,S) and (S,S), can be separated by standard achiral HPLC or GC. By knowing the configuration of the CDA and identifying the elution order of the diastereomers (often through NMR analysis), the configuration of the original acid, and thus the ester, can be deduced. nih.gov Another established technique involves derivatization with chiral agents like α-methoxyphenylacetic acid (MPA) followed by detailed NMR analysis of the resulting diastereomers to determine the spatial arrangement and thus the absolute configuration. mdpi.com

Computational and Mechanistic Studies on Stereoselective Processes Involving 2 Phenylpropionic Acid Esters

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical methods are powerful tools for exploring the energetics and mechanisms of chemical reactions at the molecular level. They allow for the detailed examination of reaction pathways, including the identification of transient species like transition states.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms, offering a balance between computational cost and accuracy. researchgate.net In the context of 2-phenylpropionic acid esters, DFT calculations are employed to model reactions such as acid-catalyzed esterification and hydrolysis. These calculations can reveal a multi-step reaction process. For instance, in acid-catalyzed ester hydrolysis, the initial step involves the protonation of the ester's alkyl-oxygen, which leads to the formation of a highly reactive acylium ion intermediate. rsc.org This protonation step is often the rate-controlling phase of the reaction, requiring a specific activation energy (Ea). rsc.org

DFT is used to calculate the geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate. nih.gov By identifying the transition state structures, researchers can understand the electronic and steric factors that govern the reaction rate and selectivity. For example, the stability of the transition state leading to the (R)- or (S)-product in a stereoselective reaction can be compared to predict the major enantiomer formed. The vibrational frequencies are also calculated to confirm that the optimized geometry corresponds to a true transition state, which is characterized by a single imaginary frequency. nih.gov

Table 1: Representative Activation Energies in Acid-Catalyzed Ester Reactions (Illustrative) Note: This table provides illustrative data based on general DFT findings for esterification/hydrolysis reactions, as specific values for the title compound are not readily available in the cited literature.

| Reaction Step | Typical Activation Energy (Ea) Range (kcal/mol) | Reference |

| Protonation of Carbonyl/Alkyl-Oxygen | 4–10 | rsc.org |

| Nucleophilic Attack | Varies depending on nucleophile | N/A |

| Formation of Tetrahedral Intermediate | Varies | mdpi.com |

Elucidation of Stereochemical Outcomes through Theoretical Modeling

Theoretical modeling is instrumental in explaining why a particular stereochemical outcome is favored in a reaction. For enzymatic reactions, such as the lipase-catalyzed hydrolysis of 2-phenylpropionic acid esters, computational models can elucidate the origin of enantioselectivity. nih.gov These transformations are often highly enantiospecific. nih.gov

By modeling the interaction between the different enantiomers of the substrate and the enzyme's active site, researchers can identify the factors responsible for chiral recognition. The model involves docking the (R)- and (S)-esters into the three-dimensional structure of the enzyme. nih.gov The stability of the resulting enzyme-substrate complexes is then evaluated. The enantiomer that fits more favorably within the active site—forming more stable interactions (e.g., hydrogen bonds, hydrophobic interactions) and adopting a more suitable conformation for catalysis—is the one that reacts preferentially. This difference in binding affinity and orientation explains the observed enantioselectivity of the enzymatic process. nih.gov

Molecular Modeling and Conformational Analysis

The three-dimensional shape, or conformation, of a molecule plays a critical role in its reactivity and interactions with other molecules, such as enzymes or catalysts. Molecular modeling and conformational analysis are used to study these structural characteristics.

Conformational Preferences and Energy Landscapes of Chiral Esters

Chiral esters like (R)-2-Phenylpropionic acid propyl ester can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. nih.govkfupm.edu.sa The collection of all possible conformations and their corresponding potential energies is known as the conformational energy landscape. nih.govnih.govresearchgate.net

Substrate-Enzyme/Catalyst Interaction Modeling

Understanding the interactions between a substrate and an enzyme or catalyst is key to explaining catalytic efficiency and selectivity. Molecular modeling techniques, particularly molecular docking, are used to simulate the binding of a substrate like a 2-phenylpropionic acid ester to the active site of an enzyme, such as a lipase (B570770) from Candida rugosa or Rhizomucor miehei. nih.gov

These docking studies place the substrate molecule into the binding pocket of the enzyme, whose 3D structure is often obtained from X-ray crystallography. nih.gov The simulation then refines the position and orientation of the substrate to find the most stable binding mode, which is the one with the lowest interaction energy. This process can reveal specific amino acid residues in the enzyme that are critical for binding and catalysis. nih.gov By comparing the docking scores and binding modes of the (R)- and (S)-enantiomers, researchers can predict which enantiomer will be a better substrate for the enzyme, thus explaining the observed enantioselectivity. nih.gov

Theoretical Approaches to Enantioselectivity Prediction (e.g., QSAR, molecular docking)

Predicting the outcome of a stereoselective reaction without performing the experiment is a major goal of computational chemistry. Methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed for this purpose.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity, such as reaction rate or enantioselectivity. semanticscholar.org In the context of 2-phenylpropionic acid esters, a QSAR approach like Comparative Molecular Field Analysis (CoMFA) can be used. nih.gov CoMFA develops a 3D-QSAR model by correlating the steric and electrostatic properties of the molecules with their observed biological or chemical activity. For instance, a CoMFA model was successfully developed to predict the enzymatic hydrolysis rates of 2-arylpropionic esters catalyzed by Candida rugosa lipase. nih.gov Such models can be highly predictive without requiring detailed knowledge of the enzyme's 3D structure. nih.gov

Molecular docking, as discussed previously, is another powerful predictive tool. nih.govmdpi.com By simulating the binding of potential substrates to a catalyst's active site, it can rank compounds based on their predicted binding affinities. nih.govnih.gov This information can be used to predict which substrates will react most efficiently and with the highest enantioselectivity. For new or hypothetical esters, docking can serve as a virtual screening tool to identify promising candidates for stereoselective transformations before they are synthesized in the lab. semanticscholar.org

Table 2: Computational Methods for Enantioselectivity Prediction

| Method | Principle | Application Example | Reference |

| QSAR/CoMFA | Correlates 3D steric/electrostatic fields with activity. | Predicting hydrolysis rates of 2-arylpropionic esters. | nih.gov |

| Molecular Docking | Simulates binding of a ligand to a receptor's active site. | Explaining enantioselectivity of lipases by modeling substrate binding. | nih.gov |

Role of R 2 Phenylpropionic Acid Propyl Ester As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Asymmetric Synthesis of Chiral Compounds

The enantiomerically pure nature of (R)-2-Phenylpropionic acid propyl ester makes it an excellent starting material for the synthesis of other chiral molecules, particularly in the pharmaceutical industry. The 2-arylpropionic acid motif is a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens." The biological activity of these drugs is often stereospecific, with the (S)-enantiomer typically being the more active form.

While the direct use of the (R)-propyl ester as a precursor is a specific application, the broader strategy of utilizing chiral 2-arylpropionic acid derivatives is well-established. For instance, a three-step synthesis of various 2-arylpropionic acids from vinyl arenes has been developed, achieving high yields, regioselectivities, and enantioselectivities. nih.gov This general approach underscores the importance of chiral 2-phenylpropionic acid derivatives in accessing enantiomerically pure profens. The propyl ester can be readily hydrolyzed to the corresponding (R)-acid, which can then be used in various synthetic transformations, including stereoinversion to the desired (S)-enantiomer or as a building block for other chiral targets.

The synthesis of profens often involves the creation of a stereogenic center at the α-position of the carboxylic acid. Methodologies such as asymmetric hydrovinylation of vinyl arenes followed by oxidation provide a route to these valuable compounds in high enantiomeric excess. nih.gov

Table 1: Examples of Profens Synthesized from Chiral 2-Arylpropionic Acid Precursors

| Profen | Chemical Name | Therapeutic Use |

| Ibuprofen (B1674241) | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | Anti-inflammatory, Analgesic |

| Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | Anti-inflammatory, Analgesic |

| Ketoprofen | (RS)-2-(3-benzoylphenyl)propanoic acid | Anti-inflammatory, Analgesic |

| Flurbiprofen | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid | Anti-inflammatory, Analgesic |

Utility in the Construction of Complex Molecular Architectures and Stereogenic Centers

The ester functionality of this compound provides a handle for various chemical transformations, particularly those involving the formation of new carbon-carbon bonds at the α-position. The generation of an enolate from the ester allows for stereoselective alkylation, aldol (B89426) reactions, and other bond-forming reactions, enabling the construction of complex molecular architectures with precise control over stereochemistry.

The diastereoselective alkylation of enolates derived from chiral esters or amides is a powerful strategy for creating new stereogenic centers. By employing a chiral auxiliary, which can be conceptually similar to the inherent chirality of the (R)-2-phenylpropionic acid moiety, it is possible to direct the approach of an electrophile to one face of the enolate, leading to a high degree of stereocontrol. unige.chub.edu While specific studies detailing the diastereoselective alkylation of the propyl ester's enolate are not extensively documented in readily available literature, the principles are well-established with similar systems.

For example, the use of chiral auxiliaries like N-acylbornanesultams has been successfully applied to the asymmetric synthesis of ibuprofen, demonstrating the feasibility of highly diastereoselective alkylations of enolates derived from related chiral precursors. unige.ch The stereochemical outcome of such reactions is often dictated by the formation of a rigid chelated transition state, which blocks one face of the enolate from attack. stackexchange.com

Stereoselective aldol reactions represent another key application for chiral enolates. The Zimmerman-Traxler model provides a framework for predicting the stereochemical outcome of aldol reactions involving metal enolates, where a chair-like six-membered transition state is proposed. harvard.eduprinceton.edu By controlling the geometry of the enolate ((E) or (Z)), it is possible to selectively form either syn or anti aldol adducts. The inherent chirality of a precursor like this compound can influence the facial selectivity of the aldehyde addition, leading to the formation of a specific diastereomer.

Table 2: Key Stereoselective Reactions Involving Enolates

| Reaction Type | Description | Key Control Elements |

| Diastereoselective Alkylation | Formation of a new C-C bond at the α-position of a carbonyl group with control of stereochemistry. | Chiral auxiliary, chelating metal, steric hindrance. |

| Stereoselective Aldol Reaction | Reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound with control of stereochemistry. | Enolate geometry (E/Z), metal counterion, chiral auxiliary/catalyst. |

Development of Novel Synthetic Routes Leveraging its Chiral Scaffolding Properties

This compound can serve as a chiral scaffold, a foundational molecule upon which more complex structures can be built while retaining the initial stereochemical information. This "chiral pool" approach is a cornerstone of modern asymmetric synthesis, providing an efficient way to access enantiomerically pure targets from readily available chiral starting materials. wikipedia.orgnih.govresearchgate.net

The development of novel synthetic methodologies often involves leveraging the unique reactivity and stereochemistry of such chiral building blocks. For instance, palladium-catalyzed enolate alkylation cascades have been developed for the formation of adjacent quaternary and tertiary stereocenters. nih.gov These reactions rely on the generation of a chiral enolate intermediate that can then participate in further bond-forming events in a stereocontrolled manner. While not specifically demonstrated with this compound, the principles of such cascade reactions could be applied to this chiral substrate to generate complex and densely functionalized molecules.

Furthermore, iridium-catalyzed allylic alkylation reactions of prochiral enolates have emerged as a powerful tool for the construction of vicinal stereocenters. nih.gov The ability to control the diastereo-, enantio-, and regioselectivity of these transformations opens up new avenues for the synthesis of complex molecular targets. The enolate derived from this compound could potentially be employed in such reactions, with its inherent chirality influencing the stereochemical outcome of the alkylation.

The strategic use of chiral building blocks from the chiral pool, like this compound, avoids the need for de novo asymmetric synthesis of the core chiral unit, often leading to more efficient and practical synthetic routes. nsf.gov The development of new reactions and strategies that can effectively utilize these readily available chiral synthons is an ongoing area of research in organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.